molecular formula C18H21NO B291029 N-(2-sec-butylphenyl)-3-methylbenzamide

N-(2-sec-butylphenyl)-3-methylbenzamide

Cat. No.: B291029
M. Wt: 267.4 g/mol
InChI Key: FWUQKNUAAPZLMP-UHFFFAOYSA-N
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Description

N-(2-sec-Butylphenyl)-3-methylbenzamide is a benzamide derivative featuring a 3-methylbenzoyl group attached to a 2-sec-butylphenylamine moiety. The sec-butyl substituent introduces steric bulk and reduced polarity compared to hydroxyl or dimethyl groups, which may influence its reactivity and utility in metal-catalyzed reactions.

Properties

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

N-(2-butan-2-ylphenyl)-3-methylbenzamide

InChI

InChI=1S/C18H21NO/c1-4-14(3)16-10-5-6-11-17(16)19-18(20)15-9-7-8-13(2)12-15/h5-12,14H,4H2,1-3H3,(H,19,20)

InChI Key

FWUQKNUAAPZLMP-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)C

Canonical SMILES

CCC(C)C1=CC=CC=C1NC(=O)C2=CC=CC(=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Benzamide Derivatives

Compound Substituent on Amine Group Key Functional Groups Applications
N-(2-sec-Butylphenyl)-3-methylbenzamide 2-sec-butylphenyl Amide, sec-butyl Potential directing group (inferred)
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 2-hydroxy-1,1-dimethylethyl Amide, hydroxyl N,O-bidentate directing group in C-H activation
DEET (N,N-diethyl-3-methylbenzamide) N,N-diethyl Amide, ethyl Insect repellent
N-(2-(Diethylcarbamothioyl)ferrocenyl)-3-methylbenzamide Ferrocenyl-thioamide Amide, thioamide Chiral catalyst in enantioselective reactions

Key Observations :

  • Steric Effects : The sec-butyl group in this compound introduces greater steric hindrance than the hydroxyl and dimethyl groups in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide. This may reduce its ability to form stable metal-chelate complexes critical for C-H activation .
  • Electronic Effects : The hydroxyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enhances polarity and hydrogen-bonding capability, facilitating coordination with transition metals like Pd or Ru. In contrast, the hydrophobic sec-butyl group lacks such interactions .

Key Findings :

  • The synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide via acid chlorides achieves higher yields (62%) compared to carboxylic acid routes (11%) . For the sec-butyl analog, steric hindrance from the sec-butyl group may lower reaction efficiency.
  • X-ray crystallography confirmed the planar geometry and hydrogen-bonding networks in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, critical for its role as a directing group . Similar studies would be essential for the sec-butyl derivative to assess crystallinity and packing behavior.

Table 3: Reactivity and Catalytic Performance

Compound Metal Coordination Ability Efficacy in C-H Activation Notable Findings
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide Forms 5-membered chelate rings High Facilitates Pd/Ru-catalyzed C-H functionalization
This compound Likely weak/no chelation Low (predicted) Steric bulk may hinder metal approach
Thioamide derivatives (e.g., compound in ) Strong S-metal coordination Moderate-High Enables enantioselective amidation

Mechanistic Insights :

  • The hydroxyl and dimethyl groups in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enable a dual N,O-coordination mode, forming stable 5-membered chelate intermediates during C-H bond cleavage .
  • In contrast, the sec-butyl group lacks coordinating atoms, rendering it ineffective for chelation. Its bulkiness may further impede catalyst access to the aromatic ring .

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